
Insulin aspart
Übersicht
Beschreibung
Insulin aspart is a rapid-acting insulin analogue used to manage blood glucose levels in individuals with diabetes mellitus, particularly type 1 and type 2 diabetes . It is a modified form of human insulin where a single amino acid, proline, is replaced with aspartic acid at position B28 . This modification reduces the tendency of insulin molecules to form hexamers, allowing for faster absorption and onset of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Insulin aspart is produced using recombinant DNA technology. The gene encoding this compound is inserted into the genome of a yeast strain, typically Saccharomyces cerevisiae . The yeast cells are then cultured in a bioreactor under controlled conditions, where they express and secrete this compound . The insulin is harvested, purified, and formulated into a solution suitable for injection .
Industrial Production Methods: The industrial production of this compound involves several key steps:
Fermentation: Yeast cells containing the this compound gene are grown in large bioreactors.
Harvesting: The this compound is secreted into the culture medium and is harvested by centrifugation.
Purification: The harvested insulin is purified using chromatography techniques to remove impurities and ensure high purity.
Formulation: The purified this compound is formulated into a stable injectable solution.
Analyse Chemischer Reaktionen
Types of Reactions: Insulin aspart primarily undergoes reactions typical of proteins, including:
Oxidation: Oxidative stress can lead to the oxidation of methionine residues in this compound.
Reduction: Disulfide bonds within the insulin molecule can be reduced to free thiol groups.
Substitution: The substitution of proline with aspartic acid at position B28 is a key modification in this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Genetic engineering techniques are used to substitute amino acids.
Major Products Formed:
Oxidation: Oxidized this compound with modified methionine residues.
Reduction: Reduced this compound with free thiol groups.
Substitution: this compound with aspartic acid at position B28.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Insulin aspart is characterized by its rapid onset and short duration of action, which is achieved by substituting the proline residue at position B28 of the B-chain with aspartic acid. This modification reduces its propensity to form hexamers, facilitating faster absorption from subcutaneous injection sites .
Key Pharmacokinetic Properties
Property | This compound | Regular Human Insulin |
---|---|---|
Time to Maximum Concentration (Tmax) | ~40 minutes | ~60-90 minutes |
Maximum Concentration (Cmax) | Nearly double | Lower |
Duration of Action | Shorter | Longer |
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of this compound in various patient populations. For instance, randomized controlled trials have shown that switching to this compound significantly reduces HbA1c levels and postprandial glucose excursions compared to regular human insulin .
Case Study Insights
- Type 2 Diabetes Management : A study involving patients with type 2 diabetes showed that those using this compound experienced significantly lower glycemic variability compared to those on regular insulin, with a p-value of 0.0004 indicating statistical significance .
- Pregnant Patients : this compound has also been shown to be safe and effective for glycemic control in pregnant women with diabetes, providing a critical option during pregnancy when tight glycemic control is essential.
Delivery Systems and Innovations
The development of advanced insulin delivery systems has further enhanced the applications of this compound. Notable innovations include:
- Continuous Subcutaneous Insulin Infusion : This method allows for more precise dosing and better management of blood glucose levels throughout the day.
- V-Go Insulin Delivery System : A recent comparative study indicated that patients using the V-Go system experienced a significant reduction in A1C levels compared to those using multiple daily injections, with an average decrease of 1.5% in the V-Go group versus an increase in the traditional group .
Research Findings on this compound Applications
- Improved Postprandial Control : this compound has consistently shown superior postprandial glucose control in clinical settings, making it suitable for "basal-bolus" regimens where rapid-acting insulins are used alongside long-acting insulins .
- Diverse Patient Populations : Studies have validated its use across various demographics, including children, hospitalized patients, and those with renal impairment, demonstrating its versatility and safety profile .
- Pulmonary Delivery Systems : Research into alternative delivery methods, such as nebulizer-compatible solid lipid nanoparticles for pulmonary administration, has shown promising results in enhancing bioavailability and stability of this compound .
Wirkmechanismus
Insulin aspart mimics the action of endogenous insulin by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue . This binding activates the insulin receptor, triggering a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of glucose production by the liver . The rapid onset of action of this compound is due to its reduced tendency to form hexamers, allowing for quicker absorption into the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Insulin lispro: Another rapid-acting insulin analogue with a similar onset of action.
Insulin glulisine: A rapid-acting insulin analogue with a slightly different amino acid modification.
Regular human insulin: Has a slower onset and longer duration of action compared to insulin aspart.
Uniqueness of this compound: this compound’s unique substitution of proline with aspartic acid at position B28 results in a faster onset of action and a more physiological time-action profile compared to regular human insulin . This makes it particularly effective in controlling postprandial blood glucose levels .
Biologische Aktivität
Insulin aspart, a rapid-acting insulin analogue, is widely used in the management of diabetes mellitus, particularly for controlling postprandial blood glucose levels. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound is a recombinant analogue of human insulin, distinguished by the substitution of proline with aspartic acid at position B28. This modification reduces the tendency of this compound to form hexamers, which enhances its absorption rate following subcutaneous injection. Consequently, this compound achieves a more rapid onset of action compared to regular human insulin (RHI), making it suitable for mealtime insulin therapy in diabetic patients .
2. Pharmacokinetics
The pharmacokinetic profile of this compound shows significant differences from RHI:
- Peak Concentration () : this compound reaches its peak concentration almost twice as high as RHI, with a time to maximum concentration () occurring approximately 40 minutes post-administration .
- Duration of Action : this compound has a shorter duration of action compared to RHI, which is advantageous for controlling postprandial glucose spikes without prolonged hypoglycemia risk .
Parameter | This compound | Regular Human Insulin |
---|---|---|
Higher | Lower | |
~40 min | ~100 min | |
Duration of Action | Shorter | Longer |
3. Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound in improving glycemic control:
- Postprandial Glucose Control : In randomized controlled trials, this compound has been shown to significantly lower postprandial glucose excursions compared to RHI. For instance, one study reported a 20% reduction in postprandial glucose levels when this compound was administered at mealtime versus RHI given 30 minutes prior .
- Glycemic Control in Diverse Populations : Clinical trials have established that this compound is effective across various patient populations, including children and pregnant women. It has also been shown to be safe for use in hospitalized patients and those using continuous subcutaneous insulin infusion systems .
4. Safety Profile
This compound is generally well-tolerated, with a lower incidence of severe hypoglycemia compared to RHI. In studies involving patients with type 1 diabetes, episodes requiring third-party intervention were significantly fewer with this compound (20 events) compared to human insulin (44 events) during treatment periods .
5. Case Studies and Observational Studies
Several observational studies have highlighted the real-world effectiveness of this compound:
- A large cohort study indicated that switching to this compound resulted in significant reductions in HbA1c levels and fasting plasma glucose (FPG) among patients with type 2 diabetes .
- In another study involving 90 subjects with type 1 diabetes, the use of this compound led to a 22% reduction in plasma glucose excursions outside the normal range when compared to human insulin .
6. Immunogenicity and Biological Activity Assessment
Research comparing the immunogenicity of different formulations of this compound has shown comparable safety profiles between biosimilars and originator products. A study assessed the incidence of anti-insulin antibodies (AIA) and found no significant differences between patients treated with biosimilar formulations and those receiving NovoRapid®, indicating that both formulations maintain similar biological activity without adverse immunogenic effects .
Eigenschaften
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O79S6/c1-29-129(23)204(313-191(338)102-258)251(394)317-203(128(21)22)247(390)287-157(73-80-198(348)349)216(359)282-154(69-76-187(262)334)220(363)308-182-114-404-405-115-183-243(386)305-177(109-323)240(383)293-160(85-121(7)8)224(367)294-166(92-138-51-59-144(328)60-52-138)227(370)283-152(67-74-185(260)332)217(360)289-159(84-120(5)6)222(365)285-156(72-79-197(346)347)219(362)301-172(98-188(263)335)234(377)297-168(94-140-55-63-146(330)64-56-140)230(373)309-181(242(385)304-175(254(397)398)100-190(265)337)113-403-402-112-180(213(356)272-105-192(339)277-151(70-77-195(342)343)215(358)280-149(50-42-82-270-256(266)267)211(354)271-106-193(340)278-164(90-136-45-36-32-37-46-136)226(369)296-165(91-137-47-38-33-39-48-137)229(372)298-169(95-141-57-65-147(331)66-58-141)238(381)319-206(132(26)325)252(395)303-174(101-199(350)351)235(378)281-150(49-40-41-81-257)221(364)321-208(134(28)327)255(399)400)311-249(392)202(127(19)20)316-236(379)162(87-123(11)12)291-228(371)167(93-139-53-61-145(329)62-54-139)295-223(366)158(83-119(3)4)288-209(352)131(25)276-214(357)155(71-78-196(344)345)286-246(389)201(126(17)18)315-237(380)163(88-124(13)14)292-232(375)171(97-143-104-269-118-275-143)300-239(382)176(108-322)279-194(341)107-273-212(355)179(111-401-406-116-184(310-244(182)387)245(388)320-207(133(27)326)253(396)306-178(110-324)241(384)318-205(130(24)30-2)250(393)312-183)307-225(368)161(86-122(9)10)290-231(374)170(96-142-103-268-117-274-142)299-218(361)153(68-75-186(261)333)284-233(376)173(99-189(264)336)302-248(391)200(125(15)16)314-210(353)148(259)89-135-43-34-31-35-44-135/h31-39,43-48,51-66,103-104,117-134,148-184,200-208,322-331H,29-30,40-42,49-50,67-102,105-116,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H,268,274)(H,269,275)(H,271,354)(H,272,356)(H,273,355)(H,276,357)(H,277,339)(H,278,340)(H,279,341)(H,280,358)(H,281,378)(H,282,359)(H,283,370)(H,284,376)(H,285,365)(H,286,389)(H,287,390)(H,288,352)(H,289,360)(H,290,374)(H,291,371)(H,292,375)(H,293,383)(H,294,367)(H,295,366)(H,296,369)(H,297,377)(H,298,372)(H,299,361)(H,300,382)(H,301,362)(H,302,391)(H,303,395)(H,304,385)(H,305,386)(H,306,396)(H,307,368)(H,308,363)(H,309,373)(H,310,387)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,380)(H,316,379)(H,317,394)(H,318,384)(H,319,381)(H,320,388)(H,321,364)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,266,267,270) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIKSVWBUKTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC8=CC=C(C=C8)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC9=CNC=N9)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O79S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5826 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.